![molecular formula C14H13N3O3 B13223373 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs), which are highly efficient and environmentally friendly. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically occurs under moderate to good yields and involves the use of spectral methods to establish the structure of the resulting pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of green solvents and catalysts, such as water and p-toluene sulfonic acid (PTSA), can enhance the efficiency and environmental sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .
Major Products
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridopyrimidine core can interact with various enzymes and receptors. These interactions can lead to the inhibition of bacterial growth, modulation of inflammatory responses, and interference with viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
- 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
- 9-Nitro-1,2,3,4,7,8-hexahydro-6H-pyrido[1,2-a]pyrimidin-6-ones
Uniqueness
2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its electron-withdrawing properties and potential biological activities. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its diverse applications in scientific research .
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c18-14-9-12(15-13-6-1-2-7-16(13)14)10-4-3-5-11(8-10)17(19)20/h3-5,8-9H,1-2,6-7H2 |
Clé InChI |
ODPOSYFZRQFTIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=NC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


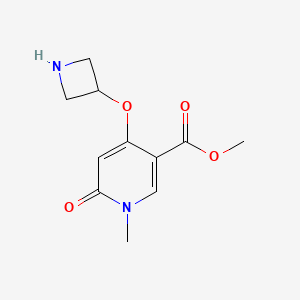
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223303.png)
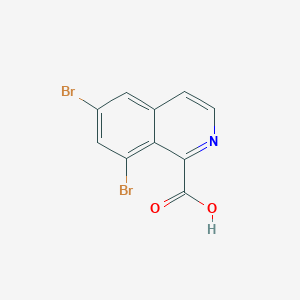

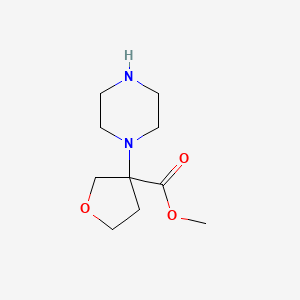
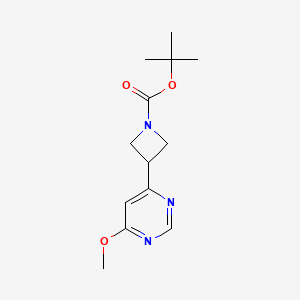
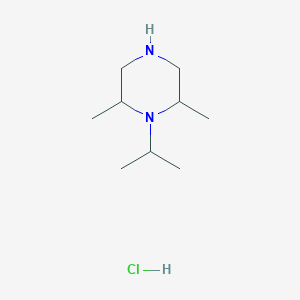
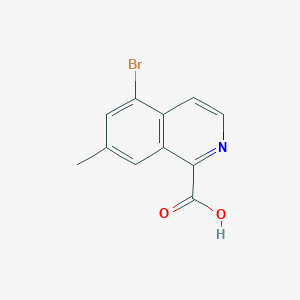

![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13223365.png)
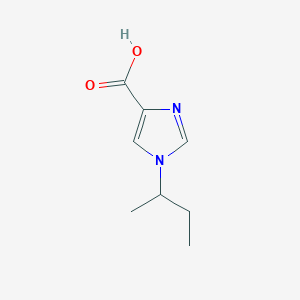
![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
